molecular formula C18H17N3O2 B5521445 2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide

2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide

Cat. No.: B5521445
M. Wt: 307.3 g/mol
InChI Key: JSNTXVQRHLNDPT-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.132076794 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(1H-indol-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been used to synthesize new (22E)-N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide derivatives, which were evaluated for their antimicrobial activities against gram-positive and gram-negative bacteria, showcasing its potential in drug discovery and development (Amr et al., 2016).

Antimicrobial and Antitumor Activities

The structural flexibility of this compound allows for the creation of derivatives with significant biological activities. Research has demonstrated the synthesis of various derivatives from this core structure, leading to compounds with potential antimicrobial and antitumor activities. For instance, derivatives have been tested for their lipase and α-glucosidase inhibition properties, showing promise as therapeutic agents for conditions related to these enzymes (Bekircan et al., 2015).

Enzyme Inhibition and Biological Screening

Further studies have extended the applications of this compound to the synthesis of indole derivatives containing pyrazoles, which were evaluated for their potential antitumor activities, highlighting the compound's role in the development of cancer therapeutics (Farghaly, 2010). Additionally, the compound has been used to produce derivatives with pharmacological activities, including anti-lipase, anti-α-glucosidase, and anti-mycobacterial activities, underscoring its utility in addressing a range of health conditions (Bekircan et al., 2014).

Optical and Material Science Applications

Beyond its biological applications, derivatives of this compound have been explored for their nonlinear optical properties, contributing to fields such as material science and optical device development. Studies on hydrazones derived from this compound have indicated their potential in optical power limiting, suggesting applications in optical limiters and switches (Naseema et al., 2010).

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-15-8-6-13(7-9-15)11-20-21-18(22)10-14-12-19-17-5-3-2-4-16(14)17/h2-9,11-12,19H,10H2,1H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNTXVQRHLNDPT-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.